molecular formula C16H14N2O B5716010 5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5716010
M. Wt: 250.29 g/mol
InChI Key: KNPQIXVCKNPFDK-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or inflammation. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: Lacks the 3,4-dimethylphenyl group, resulting in different biological and chemical properties.

    3-(3,4-dimethylphenyl)-5-phenyl-1,2,4-oxadiazole: Positional isomer with potentially different reactivity and applications.

    2,5-diphenyl-1,2,4-oxadiazole: Another structural isomer with distinct properties.

Uniqueness

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both the 3,4-dimethylphenyl and phenyl groups, which confer specific electronic and steric properties

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-8-9-14(10-12(11)2)16-17-15(18-19-16)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPQIXVCKNPFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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